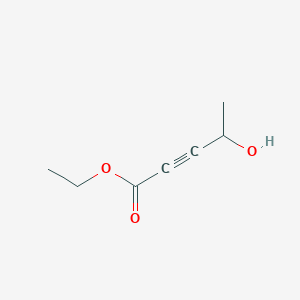

Ethyl 4-hydroxypent-2-ynoate

Übersicht

Beschreibung

Ethyl 4-hydroxypent-2-ynoate is a small molecule with a hydroxyl group and an acetylenic bond. This compound has a molecular weight of 140.14 g/mol and a melting point of -8°C. It is a clear, colorless liquid that is soluble in water and organic solvents, such as ethanol and acetone.

Vorbereitungsmethoden

Ethyl 4-hydroxypent-2-ynoate can be synthesized by various methods, including Sonogashira coupling, Suzuki coupling, and Sharpless asymmetric epoxidation. These methods involve the reaction of 4-hydroxy-2-pentynoic acid with ethyl alcohol or ethyl iodide in the presence of a catalyst. The product can be purified by distillation or column chromatography. The compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and mass spectrometry (MS).

Analyse Chemischer Reaktionen

Ethyl 4-hydroxypent-2-ynoate is highly reactive due to the presence of the acetylenic bond. It can undergo various chemical reactions, such as:

Hydrogenation: The acetylenic bond can be reduced to form the corresponding alkene or alkane.

Polymerization: The compound can undergo polymerization reactions to form larger molecules.

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Common reagents and conditions used in these reactions include hydrogen gas and a palladium catalyst for hydrogenation, and oxidizing agents such as potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 4-hydroxypent-2-ynoate serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it essential for developing bioactive compounds. Researchers utilize it in exploring reaction mechanisms and developing new synthetic methodologies.

Medicinal Chemistry

The compound is investigated for its potential therapeutic properties. Its reactivity enables it to interact with biological molecules, which can lead to the discovery of new drugs. Studies have shown that derivatives of this compound exhibit antimicrobial properties, indicating its potential use in treating infections .

Research has highlighted the biological activities of this compound derivatives, including antibacterial and antifungal effects. For example, compounds derived from this molecule have been tested against various strains of bacteria and fungi, demonstrating promising inhibitory effects .

Case Studies

Several studies have documented the applications of this compound in different contexts:

Case Study 1: Antimicrobial Activity

In a study published in Chemistry & Biology Interface, derivatives of this compound were synthesized and tested for their antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential for development as therapeutic agents .

Case Study 2: Synthesis of Bioactive Molecules

Another research paper focused on synthesizing novel compounds from this compound as intermediates. The study demonstrated that these compounds could be further modified to enhance their biological activity, thereby expanding the scope of their applications in drug development.

Data Table: Summary of Research Findings

Wirkmechanismus

The mechanism by which Ethyl 4-hydroxypent-2-ynoate exerts its effects is primarily through its reactivity. The acetylenic bond and hydroxyl group allow it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-hydroxypent-2-ynoate can be compared with other similar compounds, such as:

Pentanoic acid, 2-hydroxy-4-methyl-, ethyl ester: This compound has a similar structure but lacks the acetylenic bond.

Pentanoic acid, 2-hydroxy-, ethyl ester: This compound also lacks the acetylenic bond and has a different molecular weight.

2-Pentynoic acid ethyl ester: This compound lacks the hydroxyl group.

The presence of both the hydroxyl group and the acetylenic bond in this compound makes it unique and highly reactive, allowing it to participate in a wider range of chemical reactions compared to its similar counterparts.

Biologische Aktivität

Ethyl 4-hydroxypent-2-ynoate is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group and a triple bond, which contribute to its reactivity and interactions in biological systems. The molecular formula is with a molecular weight of approximately 142.16 g/mol. Its structure allows it to participate in various chemical reactions, including oxidation and substitution.

The biological activity of this compound can be attributed to its ability to interact with enzymes and receptors within biological systems. The presence of the hydroxyl group enhances its solubility and potential for hydrogen bonding, which may facilitate interactions with various biomolecules.

- Enzyme Interactions : this compound has been shown to interact with esterases and oxidoreductases, leading to the formation of bioactive metabolites that can influence metabolic pathways.

- Cellular Effects : Studies indicate that this compound may exert neuroprotective effects by modulating inflammatory responses and oxidative stress pathways. For example, it has been investigated for its potential to inhibit p38 MAPK signaling, which is involved in inflammatory processes .

Neuroprotective Effects

Research has demonstrated that this compound exhibits neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species (ROS) .

Antimicrobial Activity

There is emerging evidence suggesting that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, indicating potential as a natural antimicrobial agent.

Case Studies

- Neuroprotection in Cell Models : A study explored the protective effects of this compound on SH-SY5Y neuronal cells exposed to hydrogen peroxide (H2O2). Results showed improved cell viability and reduced apoptosis markers when treated with the compound prior to oxidative stress exposure .

- Antimicrobial Testing : In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth, suggesting its potential use as an antimicrobial agent.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl (2R)-2-hydroxypent-4-enoate | Hydroxyl group at different position | Different reactivity patterns compared to target compound |

| Ethyl acetate | Simple ester without triple bond | Lacks the complexity and reactivity of target compound |

| Ethyl butanoate | Lacks hydroxyl group | Different functional properties affecting biological activity |

Eigenschaften

IUPAC Name |

ethyl 4-hydroxypent-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-3-10-7(9)5-4-6(2)8/h6,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUSKECRWHTFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468381 | |

| Record name | 2-Pentynoic acid, 4-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72036-35-2 | |

| Record name | 2-Pentynoic acid, 4-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.